molecular formula C10H11BrO3 B1601861 Methyl 2-bromo-2-(2-methoxyphenyl)acetate CAS No. 99552-78-0

Methyl 2-bromo-2-(2-methoxyphenyl)acetate

Cat. No.: B1601861
CAS No.: 99552-78-0
M. Wt: 259.1 g/mol
InChI Key: UBXWFYGCGHBNAP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a brominated ester that features a methoxyphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(2-methoxyphenyl)acetate. A typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in tetrachloromethane under reflux conditions for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-methoxyphenyl)acetate primarily involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound a useful intermediate in nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The methoxy group can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

methyl 2-bromo-2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXWFYGCGHBNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557778
Record name Methyl bromo(2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99552-78-0
Record name Methyl bromo(2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 14.6 g (81.2 mmol) of methyl (2-methoxyphenyl)acetate, 15.2 g (85.3 mmol) of N-bromosuccinimide and a catalytic amount of AIBN in tetrachloromethane (180 ml) was heated under reflux with stirring for 2 h. The cooled reaction solution was filtered, and the solvent was removed in vacuo. Yield: 21.6 g (100%) of yellow oil
Quantity
14.6 g
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15.2 g
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0 (± 1) mol
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180 mL
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Synthesis routes and methods II

Procedure details

146.6 ml (1.57 moles) of phosphorus tribromide are added dropwise to 109.7 g (0.562 mole) of methyl 2-methoxymandelate, while cooling well. After 3 hours stirring at room temperature, the mixture is poured into 3N NaCl solution, and extracted with methylene chloride. After washing the organic phase with water, it is dried with Na2SO4 and is concentrated. 140.7 g of the title compound are obtained as a yellowish oil which is used further without purification.
Quantity
146.6 mL
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reactant
Reaction Step One
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109.7 g
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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